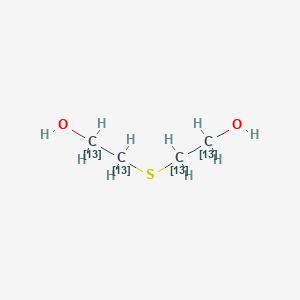
Hydrocodone-d3
Overview
Description
Hydrocodone-d3 is a semi-synthetic opioid medication . It is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives . It is also used in combination formulations to treat nonproductive cough in adults .
Synthesis Analysis
The complete biosynthesis of the opiate thebaine and opioid hydrocodone in yeast are the first examples of successful production from simple substrates . Further studies are needed to fully investigate and describe the potential with opioids in pain and related disease settings to improve clinical outcomes for patients .Molecular Structure Analysis
Hydrocodone-d3 has a molecular formula of C18H21NO3 . It functions as an opioid receptor agonist and activates mu-opioid receptors to produce analgesic effects . In addition, hydrocodone activates delta- and kappa-opioid receptors as the plasma drug concentration increases beyond the starting doses .Chemical Reactions Analysis
Hydrocodone-d3 is metabolized by uridine-5’-diphosphoglucuronosyltransferases (UGTs), principally UGT2B7, and glucuronidation is another important pathway for opioid-drug interactions .Physical And Chemical Properties Analysis
Hydrocodone-d3 has a molecular weight of 302.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Pain Management
Hydrocodone is one of the most prescribed oral analgesic drugs and is widely used for pain management . It is a mu-opioid agonist predominantly metabolized to the O-demethylated product hydromorphone and to the N-demethylated product norhydrocodone . The analgesic response to hydrocodone is influenced by metabolic genetic polymorphism .
Chronic Pain Treatment
Hydrocodone has been found to be effective in the treatment of chronic pain . In particular, abuse-deterrent extended-release (ER) hydrocodone formulations have shown effectiveness and good tolerance in the treatment of chronic low back pain .
Clinical Pharmacology Research
Hydrocodone-d3 is used in clinical pharmacology research . Studies have been conducted to summarize the preclinical and clinical characteristics of hydrocodone, including its pharmacokinetic aspects .
Forensic Analysis
Hydrocodone-d3 is used in forensic analysis . It is suitable for quantitation of hydrocodone levels or isotope dilution methods by LC/MS or GC/MS .
Pharmaceutical Research
Hydrocodone-d3 is used in pharmaceutical research . It is suitable for quantitation of hydrocodone levels or isotope dilution methods by LC/MS or GC/MS .
Clinical Toxicology
Hydrocodone-d3 is used in clinical toxicology . It is suitable for quantitation of hydrocodone levels or isotope dilution methods by LC/MS or GC/MS .
Pain Prescription Monitoring
Hydrocodone-d3 is used in pain prescription monitoring . It is suitable for quantitation of hydrocodone levels or isotope dilution methods by LC/MS or GC/MS .
Mechanism of Action
Target of Action
Hydrocodone-d3, like its parent compound hydrocodone, primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor located in the central nervous system and plays a crucial role in pain perception . Hydrocodone’s interaction with the MOR is considered to contribute the most to its analgesic effects .
Mode of Action
Hydrocodone binds to the MOR with high affinity, acting as an agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Biochemical Pathways
Hydrocodone is metabolized predominantly to the O-demethylated product hydromorphone and to the N-demethylated product norhydrocodone . The major metabolic pathway for hydrocodone includes O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form norhydrocodone .
Pharmacokinetics
After oral ingestion, hydrocodone reaches maximum serum concentrations within 1 hour and has an elimination half-life of 4–6 hours . The pharmacokinetics of hydrocodone can be influenced by metabolic genetic polymorphism, which can affect the analgesic response to hydrocodone .
Result of Action
The molecular and cellular effects of hydrocodone’s action are primarily related to its interaction with the MOR. This interaction leads to changes in intracellular signaling pathways, including the reduction of phosphorylation levels of extracellular signal-regulated kinase (ERK) and cAMP response element-binding (CREB) proteins in the nucleus accumbens . These changes are associated with the drug’s analgesic and rewarding effects .
Action Environment
Environmental factors, such as the presence of other drugs or genetic variations in metabolic enzymes, can influence the action, efficacy, and stability of hydrocodone. For instance, patients who are ultra-rapid metabolizers may produce more hydromorphone, while subjects who are poor metabolizers of CYP2D6 may experience little to no analgesia from hydrocodone since they lack or have insufficient activity of the enzyme to metabolize it .
Safety and Hazards
properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOLZWFYMWNKH-PLQFRFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584450 | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocodone-d3 | |
CAS RN |
136765-36-1 | |
| Record name | (5α)-4,5-Epoxy-3-methoxy-17-(methyl-d3)morphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136765-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B3064558.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)




![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)





